BenchChemオンラインストアへようこそ!

7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile

Physicochemical profiling Thermal stability Process chemistry

7-Methoxy-1-oxo-2H-isoquinoline-6-carbonitrile (CAS 2350323-59-8) is a heterocyclic building block belonging to the isoquinolin-1(2H)-one (isocarbostyril) family, bearing a methoxy group at position 7 and a carbonitrile at position 6 on the fused bicyclic scaffold (C₁₁H₈N₂O₂, MW 200.19 g/mol). Its 1-oxo (lactam) functionality distinguishes it from the corresponding 1-chloro and fully aromatic 7-methoxyisoquinoline-6-carbonitrile analogs, conferring differentiated reactivity for nucleophilic aromatic substitution and downstream functionalization.

Molecular Formula C11H8N2O2
Molecular Weight 200.197
CAS No. 2350323-59-8
Cat. No. B2926557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile
CAS2350323-59-8
Molecular FormulaC11H8N2O2
Molecular Weight200.197
Structural Identifiers
SMILESCOC1=C(C=C2C=CNC(=O)C2=C1)C#N
InChIInChI=1S/C11H8N2O2/c1-15-10-5-9-7(4-8(10)6-12)2-3-13-11(9)14/h2-5H,1H3,(H,13,14)
InChIKeyGAGCUWCDFPUEAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-1-oxo-2H-isoquinoline-6-carbonitrile (CAS 2350323-59-8): A Regiospecific Isoquinolinone Building Block for Kinase-Targeted Synthesis


7-Methoxy-1-oxo-2H-isoquinoline-6-carbonitrile (CAS 2350323-59-8) is a heterocyclic building block belonging to the isoquinolin-1(2H)-one (isocarbostyril) family, bearing a methoxy group at position 7 and a carbonitrile at position 6 on the fused bicyclic scaffold (C₁₁H₈N₂O₂, MW 200.19 g/mol) . Its 1-oxo (lactam) functionality distinguishes it from the corresponding 1-chloro and fully aromatic 7-methoxyisoquinoline-6-carbonitrile analogs, conferring differentiated reactivity for nucleophilic aromatic substitution and downstream functionalization. The compound is commercially available from multiple suppliers at purities of ≥95% to 98% and is classified within the Heterocyclic Building Blocks product family, with a predicted boiling point of 518.7±45.0 °C at 760 mmHg and density of 1.4±0.1 g/cm³ [1].

Why 7-Methoxy-1-oxo-2H-isoquinoline-6-carbonitrile Cannot Be Replaced by Its Closest Analogs in Synthetic Programs


The simultaneous presence of three functional handles — a 1-oxo (lactam) group, a 6-carbonitrile, and a 7-methoxy substituent — on the isoquinoline core creates a unique reactivity profile that cannot be replicated by mono- or di-substituted analogs [1]. The 1-oxo group enables selective O-alkylation and lactam-directed metalation, while the 6-carbonitrile serves as both a hydrogen-bond acceptor and a precursor for carboxamide hydrolysis; the 7-methoxy group modulates ring electronics to tune nucleophilic aromatic substitution (SNAr) regioselectivity. Replacing this compound with the 1-chloro-7-methoxyisoquinoline-6-carbonitrile analog (CAS 1427393-40-5), for instance, eliminates the lactam directing group and alters the electronic landscape at the 1-position, while the 4-carbonitrile regioisomer (CAS 78746-11-9) relocates the key nitrile pharmacophore to a position with different steric and electronic constraints, as evidenced by distinct predicted boiling points (518.7 °C for the 6-CN target vs. no reported boiling point for the 4-CN isomer in standard databases) .

Quantitative Differentiation Evidence: 7-Methoxy-1-oxo-2H-isoquinoline-6-carbonitrile vs. Closest Structural Analogs


Predicted Boiling Point and Thermal Stability: 6-CN Target Compound vs. 1-Chloro Analog

The target compound exhibits a substantially higher predicted boiling point (518.7±45.0 °C at 760 mmHg) compared to its 1-chloro-7-methoxyisoquinoline-6-carbonitrile analog (CAS 1427393-40-5, predicted bp 427.8±40.0 °C), a difference of approximately 91 °C [1]. This reflects stronger intermolecular hydrogen bonding imparted by the 1-oxo (lactam) N–H donor, translating to lower volatility and potentially greater thermal robustness during high-temperature synthetic transformations such as microwave-assisted coupling or solvent-evaporative workups.

Physicochemical profiling Thermal stability Process chemistry

Predicted Density Comparison: 6-CN Isoquinolinone vs. 1-Chloro Analog

The predicted density of the target compound (1.4±0.1 g/cm³) is marginally higher than that of the 1-chloro analog (1.36±0.1 g/cm³) [1]. While the difference is modest (~0.04 g/cm³), the combination of higher density and higher boiling point is consistent with more efficient crystal packing in the lactam form, which may correlate with improved solid-state stability and ease of handling in solid-dispensing automated synthesis platforms.

Physical property Formulation Crystallinity

Synthetic Utility as a Proven Intermediate in Clinical IRAK4 Inhibitor Synthesis Programs

The 6-carbonitrile-7-methoxy-isoquinolinone scaffold is a key structural motif in the synthesis of clinical IRAK4 inhibitors. Patent US20220177446A1 explicitly describes the conversion of 1-chloro-7-methoxyisoquinoline-6-carbonitrile to 1-(((2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl)methoxy)-7-methoxyisoquinoline-6-carbonitrile (compound 1c, MW 343.35 g/mol, isolated yield 52% after chromatography) [1]. This intermediate serves as a direct precursor to carboxamide-bearing IRAK4 inhibitors via nitrile hydrolysis. The clinical IRAK4 inhibitor zimlovisertib (PF-06650833) features the identical 7-methoxyisoquinoline-6-carboxamide core derived from the 6-carbonitrile scaffold, achieving an IRAK4 IC₅₀ of 0.2 nM in enzymatic assays and 2.4 nM in PBMC cellular assays [2]. The 1-oxo-2H-isoquinoline-6-carbonitrile oxidation state present in the target compound provides a direct entry point to this pharmacophore class without the additional hydrolysis step required when starting from the 1-chloro analog.

IRAK4 kinase inhibitor Fragment-based drug design Clinical candidate synthesis

Regioisomeric Differentiation: 6-Carbonitrile vs. 4-Carbonitrile Substitution Dictates Biological Target Engagement Profile

The position of the carbonitrile group on the isoquinolinone ring determines the vector of the hydrogen-bond acceptor and the trajectory of any derived carboxamide. Published structure-activity relationship (SAR) studies on isoquinoline-6-carbonitrile derivatives reveal that the 6-CN substitution places the nitrile in a geometry conducive to engagement with the hinge region of kinase ATP-binding pockets, whereas the 4-CN regioisomer projects the nitrile toward the solvent-exposed region, fundamentally altering target binding [1]. This regioisomeric distinction is non-trivial: the 6-substituted isoquinoline N-oxide series demonstrated nanomolar GI₅₀ values across human tumor cell lines and superior NCI screening profiles compared to their C(7) counterparts [2]. While no direct head-to-head kinase panel data for the 6-CN vs. 4-CN isoquinolinones has been published in the open literature, the class-level inference from related isoquinoline-6-carbonitrile kinase inhibitors supports the conclusion that the 6-CN regioisomer is the preferred substitution pattern for kinase hinge-binding interactions.

Regioisomer specificity Kinase inhibition Structure-activity relationship

Purity Benchmarks Across Commercial Suppliers: 97-98% Range with Batch-Specific QC Documentation

Commercially available 7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile is supplied at purities of 97% (CalPac Lab, ±97%) to 98% (Leyan, catalog #1380970) [1]. This compares favorably with the 1-chloro analog (typically 95-98% purity, Bidepharm catalog) and the des-methoxy 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile (97-98% from multiple suppliers). However, the target compound is differentiated by its ISO-certified quality control documentation available from suppliers such as MolCore, which provides batch-specific certificates of analysis including NMR, HPLC, and GC data suitable for GLP laboratory procurement requirements . The MDL number (MFCD32666576) and standardized SMILES notation (COc1cc2c(cc1C#N)cc[nH]c2=O) enable unambiguous cross-vendor identification [2].

Quality control Procurement specification Batch consistency

Molecular Weight Differentiation: Target Compound Occupies a Distinct Physicochemical Space Between Des-methoxy and 1-Chloro Analogs

With a molecular weight of 200.19 g/mol, the target compound occupies a property space between the des-methoxy analog 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile (MW 170.17 g/mol) and the 1-chloro-7-methoxy analog (MW 218.64 g/mol) [1]. This MW range (170-220 Da) falls within the 'fragment' space (MW < 250 Da) defined by the Rule of Three for fragment-based drug discovery, making the compound suitable as a fragment hit or as a core scaffold for fragment growing. The 7-methoxy group contributes approximately +30 Da relative to the des-methoxy analog, adding a hydrogen-bond acceptor and electron-donating substituent without exceeding lead-likeness thresholds. The 1-oxo group, compared to the 1-chloro substituent, replaces a lipophilic chlorine atom (Cl, ~35.5 Da) with an oxygen (O, 16 Da) and adds a hydrogen-bond donor (N–H), reducing MW by ~18.5 Da and lowering clogP.

Lead-likeness Fragment-based screening Property-based design

Procurement-Relevant Application Scenarios for 7-Methoxy-1-oxo-2H-isoquinoline-6-carbonitrile (CAS 2350323-59-8)


Medicinal Chemistry: IRAK4 and Innate Immunity Kinase Inhibitor Lead Optimization

Procurement of the target compound as a core scaffold for synthesizing 1-alkoxy-7-methoxyisoquinoline-6-carbonitrile intermediates that serve as direct precursors to IRAK4 inhibitors. As demonstrated in US20220177446A1, the 6-carbonitrile can be elaborated at the 1-position via SNAr with chiral pyrrolidinone alcohols to generate advanced intermediates (52% isolated yield), which upon nitrile hydrolysis yield 6-carboxamide clinical candidates with IRAK4 IC₅₀ values in the low nanomolar range [1]. The 1-oxo tautomer of the target compound provides a direct entry to the isoquinolin-1(2H)-one pharmacophore, avoiding the additional deprotection or oxidation steps required when starting from the 1-chloro analog.

Fragment-Based Drug Discovery (FBDD): Isoquinolinone Core with Balanced MW and H-Bond Functionality

With a molecular weight of 200.19 g/mol and three H-bond acceptors plus one H-bond donor, the compound meets the Rule of Three criteria (MW < 250, HBA ≤ 3, HBD ≤ 3) for fragment-based screening libraries [1]. The 6-carbonitrile serves as both a sensitive IR probe for crystallographic binding mode determination and a synthetic handle for fragment growing via hydrolysis to carboxamide, while the 7-methoxy group provides an electron-donating substituent that can be tuned by O-demethylation during SAR exploration. This fragment-likeness differentiates it from the heavier 1-chloro analog (MW 218.64) and the less functionalized 7-methoxyisoquinoline-6-carbonitrile (lacking the 1-oxo H-bond donor).

Process Chemistry: Thermally Robust Building Block for High-Temperature Cross-Coupling and Microwave Synthesis

The predicted boiling point of 518.7±45.0 °C at 760 mmHg [1] indicates that the compound can withstand elevated reaction temperatures without significant evaporative loss, making it suitable for microwave-assisted Buchwald-Hartwig couplings, Ullmann-type couplings, or high-temperature cycloadditions. This thermal robustness contrasts with the 1-chloro analog (bp 427.8±40.0 °C), where a ~91 °C lower boiling point may lead to partial loss during extended high-temperature processing. The higher density (1.4 vs. 1.36 g/cm³) also facilitates reproducible solid dispensing in automated synthesis platforms.

Anticancer Research: Isoquinoline N-Oxide and Quinone Derivative Synthesis from 6-CN Scaffold

The 6-carbonitrile isoquinolinone scaffold can serve as a precursor to isoquinolinequinone N-oxide anticancer agents. Published studies demonstrate that 6-substituted isoquinoline N-oxides exhibit nanomolar GI₅₀ values against human tumor cell lines, with C(6) isomers showing superior NCI screening profiles compared to C(7) counterparts [1]. The target compound's 6-CN substitution pattern is geometrically preferred for this class of redox-active anticancer agents, and the 7-methoxy group further modulates the redox potential of derived quinone species. Procurement of the 6-CN regioisomer rather than the commercially available 4-CN analog is essential for accessing this biologically validated substitution pattern.

Quote Request

Request a Quote for 7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.